molecular formula C25H34N2O3 B11505110 3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11505110
M. Wt: 410.5 g/mol
InChI Key: LRZVZUMYEPWATA-UHFFFAOYSA-N
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Description

3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a pyrrolidine ring, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction. Subsequent steps involve the formation of the pyrrolidine ring and the attachment of the propoxyphenyl group through nucleophilic substitution reactions. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring and propoxyphenyl group contribute to the overall binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione stands out due to its combination of structural features, which confer unique chemical and biological properties. The presence of the adamantane moiety enhances its stability and hydrophobicity, while the pyrrolidine ring and propoxyphenyl group provide opportunities for further functionalization and derivatization.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-[2-(1-adamantyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H34N2O3/c1-2-9-30-21-5-3-20(4-6-21)27-23(28)13-22(24(27)29)26-8-7-25-14-17-10-18(15-25)12-19(11-17)16-25/h3-6,17-19,22,26H,2,7-16H2,1H3

InChI Key

LRZVZUMYEPWATA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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